2-(cyclopropylamino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14964354
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O2S |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-(cyclopropylamino)-N-[2-(4-methoxyindol-1-yl)ethyl]-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H20N4O2S/c1-24-16-4-2-3-15-13(16)7-9-22(15)10-8-19-17(23)14-11-25-18(21-14)20-12-5-6-12/h2-4,7,9,11-12H,5-6,8,10H2,1H3,(H,19,23)(H,20,21) |
| Standard InChI Key | QFDVTTSTAHPFEB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CSC(=N3)NC4CC4 |
Introduction
2-(cyclopropylamino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the class of thiazole derivatives. It features a cyclopropylamino group, a methoxy-substituted indole moiety, and a carboxamide functional group. The structural complexity of this compound suggests potential for diverse biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of 2-(cyclopropylamino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves several key steps, including the formation of the thiazole ring and the incorporation of the indole and cyclopropylamino moieties. Specific reagents and conditions may vary based on the chosen synthetic route.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. Potential pharmacological effects may include interactions with specific biological targets such as enzymes or receptors, although detailed mechanisms of action require further experimental investigation.
Potential Applications
Given its structural components, 2-(cyclopropylamino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide may have potential applications in various fields, including drug discovery and development. Its structural features are similar to those of compounds known for their anticancer, antimicrobial, and neuroprotective effects.
Comparison with Related Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-cyclopropyl-N'-(4-methoxyphenyl)urea | Cyclopropyl group and methoxyphenyl | Anticancer properties |
| 5-methylthiazole derivatives | Similar thiazole ring structure | Antimicrobial activity |
| Indole-based compounds | Indole moiety present | Neuroprotective effects |
These comparisons highlight the unique structural characteristics of 2-(cyclopropylamino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide and its potential therapeutic avenues.
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